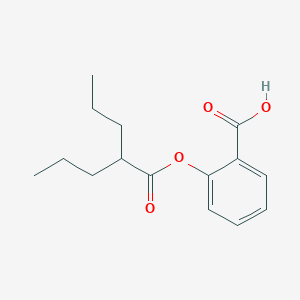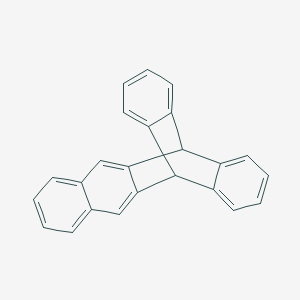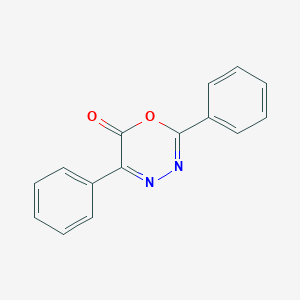
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, also known as DPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized through a simple and efficient method and has been extensively studied for its unique properties and potential applications.
作用机制
The mechanism of action of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one varies depending on its application. In the case of its use as a fluorescent probe for the detection of metal ions, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one binds to metal ions and undergoes a fluorescence enhancement. In the case of its use as a photosensitizer in photodynamic therapy, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one generates singlet oxygen upon exposure to light, which can induce cell death in cancer cells. In the case of its use as a corrosion inhibitor, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one forms a protective layer on metal surfaces, preventing corrosion.
生化和生理效应
The biochemical and physiological effects of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one have been extensively studied. In vitro studies have shown that 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has low toxicity and does not induce significant cytotoxicity in various cell lines. However, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo.
实验室实验的优点和局限性
One of the main advantages of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its simple and efficient synthesis method. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has a high selectivity and sensitivity for metal ion detection, making it a promising fluorescent probe. However, one limitation of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its low water solubility, which can limit its application in certain experiments.
未来方向
There are various future directions for the study of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo. Further research is also needed to improve the water solubility of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one for its potential use in aqueous systems. Finally, the potential use of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a corrosion inhibitor in other industries can also be explored.
Conclusion
In conclusion, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple and efficient synthesis method, high selectivity and sensitivity for metal ion detection, and potential use as a photosensitizer in photodynamic therapy make it a promising compound for future research. However, more studies are needed to determine its potential toxicity in vivo and to improve its water solubility for its potential use in aqueous systems.
合成方法
The synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one can be achieved through a simple and efficient method. The most commonly used method involves the reaction of hydrazine hydrate with benzophenone in the presence of a strong acid catalyst. The resulting product is then oxidized using hydrogen peroxide to yield 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. The purity of the synthesized compound can be improved through recrystallization.
科学研究应用
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has various potential applications in scientific research. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
属性
CAS 编号 |
63617-45-8 |
|---|---|
产品名称 |
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one |
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
2,5-diphenyl-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
BUMXQZXHVHRHEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
其他 CAS 编号 |
63617-45-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



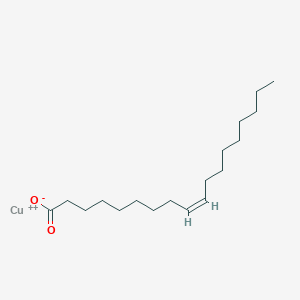
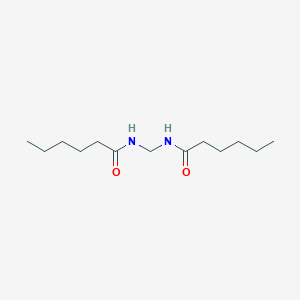
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
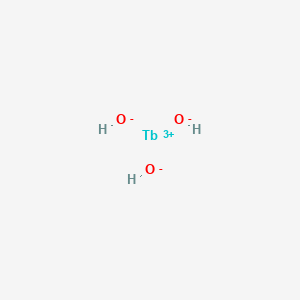
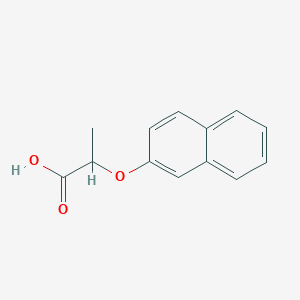
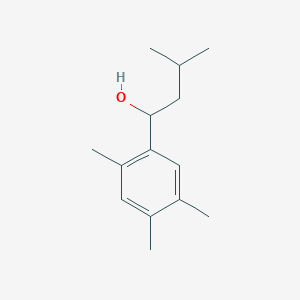
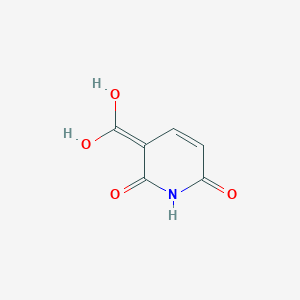
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
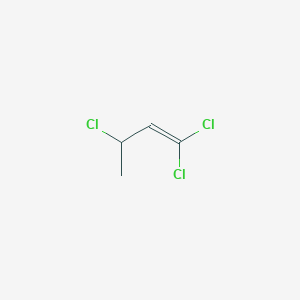
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
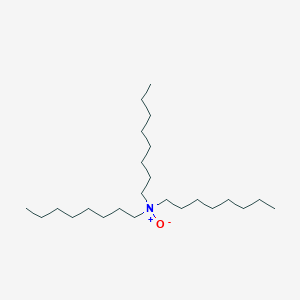
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
